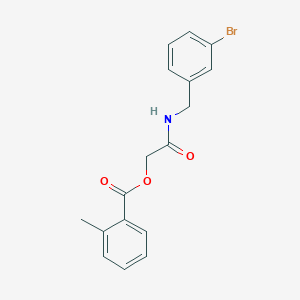

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate

Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate is a synthetic organic compound featuring a 2-methylbenzoate ester group linked via an oxoethyl spacer to a 3-bromobenzylamine moiety. This structure combines aromatic bromine substitution, an amide bond, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves multi-step reactions, such as condensation between activated esters and amines, as seen in analogous compounds (e.g., Ugi reactions in ).

Properties

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-12-5-2-3-8-15(12)17(21)22-11-16(20)19-10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVDLZUHGZKZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves a multi-step process:

Bromination: The starting material, benzylamine, undergoes bromination to introduce the bromine atom at the meta position.

Amidation: The brominated benzylamine is then reacted with 2-oxoethyl 2-methylbenzoate under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of the corresponding benzylamine derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Benzylamine derivatives.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The amino-oxoethyl moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Bromine Position : The 3-bromobenzyl group in the target compound may confer distinct electronic and steric effects compared to the 4-bromophenyl analogue (). For example, para-substituted bromine (as in ) often enhances photostability, whereas meta-substitution (as in the target) could alter reactivity in cross-coupling reactions.

- Amine/Amino Acid Derivatives: Cyclohexylamino groups () enhance lipophilicity, while benzimidazole derivatives () may improve binding to biological targets like enzymes.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data*

*Data extrapolated from structural analogs and computational models.

Key Trends :

- Lipophilicity : Bromine and aromatic substituents increase LogP, favoring membrane permeability but reducing aqueous solubility.

- Stability : Brominated phenacyl esters (e.g., ) are prone to photolysis, whereas thiazole-containing analogs () exhibit greater stability.

Biological Activity

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This compound features a bromobenzyl group, an amino group, and a methylbenzoate ester, which may contribute to its interactions with biological systems. Research into its biological activity includes investigations into its anti-inflammatory, anticancer properties, and its role as a biochemical probe in enzymatic studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of:

- A bromobenzyl moiety that may enhance binding to protein targets.

- An amino group that can participate in hydrogen bonding.

- A methylbenzoate ester that contributes to its lipophilicity, facilitating membrane permeability.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromobenzyl group can facilitate binding to various proteins or enzymes, potentially inhibiting their activity. This interaction may modulate cellular pathways involved in inflammation or cell proliferation, leading to observed biological effects such as:

- Inhibition of inflammatory pathways : The compound may interfere with signaling pathways that promote inflammation.

- Anticancer activity : It could induce apoptosis in cancer cells by targeting survival pathways.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Inhibits cytokine production in vitro. |

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Enzyme inhibition | Acts as a competitive inhibitor for certain enzymes. |

Case Studies and Research Findings

- Anti-inflammatory Effects : In a study examining the compound's effects on inflammatory cytokines, it was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

- Anticancer Properties : Research involving human cancer cell lines demonstrated that the compound effectively induced cell cycle arrest and apoptosis through the activation of caspase pathways. The efficacy varied among different cell types, indicating selective cytotoxicity.

- Enzyme Interaction Studies : The compound was tested as an inhibitor of specific enzymes involved in metabolic processes. Results indicated that it competes with substrate binding, thereby affecting enzyme kinetics and metabolic flux.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.